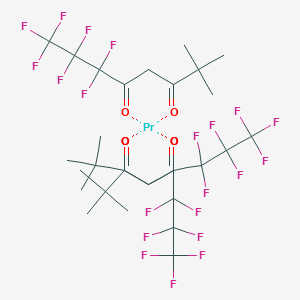

Tris(6,6,7,7,8,8,8-Heptafluor-2,2-dimethyloctan-3,5-dionato-O,O')praseodym

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a coordination compound where praseodymium is complexed with three ligands of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is notable for its use in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) as a shift reagent.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is used as an NMR shift reagent. It helps in the resolution of complex NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei, thereby simplifying the analysis of molecular structures.

Biology and Medicine

While its primary use is in chemistry, this compound can also be used in biological studies to investigate the structure of biomolecules. Its ability to induce shifts in NMR spectra makes it valuable for studying proteins and nucleic acids.

Industry

In industrial applications, this compound can be used in the synthesis of other praseodymium complexes, which have applications in catalysis and materials science. It is also used in the production of specialized optical materials due to its unique electronic properties.

Wirkmechanismus

Target of Action

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a complex compound that primarily targets lanthanide metals . It is involved in the synthesis of rare earth metal complexes and plays a crucial role in the separation of these metals .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate ligand (the compound) and a single central atom (the target). These interactions result in the formation of ring-like structures, which are highly stable .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . It also plays a role in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons . Furthermore, it is used in the specific recognition of chiral amino alcohols .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the synthesis of rare earth metal complexes can lead to the separation of lanthanide metals . This can have significant implications in various fields, including catalysis and synthesis, optics and glasses, and healthcare and biochemical applications .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the presence of water and other solvents . Additionally, factors such as temperature and pH can also influence its action and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium can undergo various chemical reactions, including:

Substitution Reactions: The ligands can be replaced by other donor molecules under appropriate conditions.

Oxidation-Reduction Reactions: The praseodymium center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.

Common Reagents and Conditions

Substitution Reactions: Typically involve other ligands such as phosphines or amines in an organic solvent.

Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new praseodymium complexes with different ligands, while redox reactions can alter the oxidation state of praseodymium.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)ytterbium

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)europium

Uniqueness

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is unique due to its specific electronic configuration and the resulting paramagnetic properties, which make it particularly effective as an NMR shift reagent. Compared to similar compounds with other lanthanides, it offers distinct advantages in terms of the magnitude and direction of induced shifts, which can be crucial for certain analytical applications.

Eigenschaften

CAS-Nummer |

17978-77-7 |

|---|---|

Molekularformel |

C30H30F21O6Pr |

Molekulargewicht |

1026.4 g/mol |

IUPAC-Name |

(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;praseodymium(3+) |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |

InChI-Schlüssel |

GZFHBLZCACQJBL-VNGPFPIXSA-K |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |

Isomerische SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

| 17978-77-7 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

![3-[(4-Aminophenyl)azo]-benzenesulfonic acid](/img/structure/B93749.png)

![(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B93753.png)